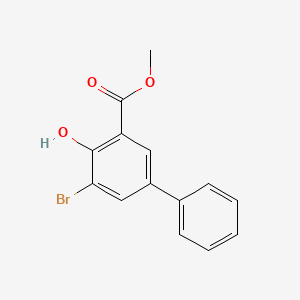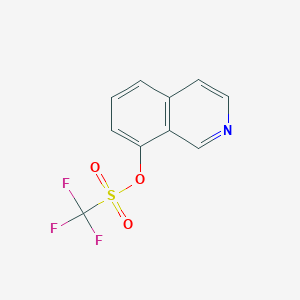
8-三氟甲磺酰基异喹啉
描述
Isoquinolin-8-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C10H6F3NO3S and a molecular weight of 277.22 g/mol . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is often used in organic synthesis and has various applications in scientific research.
科学研究应用
Isoquinolin-8-yl trifluoromethanesulfonate has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
Target of action
Isoquinolines constitute an important class of natural alkaloids, demonstrating a wide range of biological activities . They are considered as important components of many biologically active products due to diverse structures and use as components of anti-cancer, anti-malarial and some other drugs .
Mode of action
Isoquinoline derivatives have been shown to interact with various biological targets, leading to a wide range of effects .
Biochemical pathways
Isoquinoline derivatives can affect multiple biochemical pathways depending on their specific structure and targets .
Result of action
Isoquinoline derivatives have been shown to have various effects at the molecular and cellular level, including anti-cancer and anti-malarial effects .
生化分析
Biochemical Properties
Isoquinolin-8-yl trifluoromethanesulfonate plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with enzymes such as kinases and phosphatases, influencing their activity by acting as a substrate or inhibitor . The compound’s trifluoromethanesulfonate group is known for its ability to form strong covalent bonds with nucleophilic amino acid residues, thereby modifying the enzyme’s active site and altering its function .
Cellular Effects
Isoquinolin-8-yl trifluoromethanesulfonate affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving phosphorylation and dephosphorylation events . The compound can modulate gene expression by affecting transcription factors and other regulatory proteins . Additionally, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of Isoquinolin-8-yl trifluoromethanesulfonate involves its interaction with biomolecules at the molecular level. The compound binds to specific amino acid residues in enzymes, forming covalent bonds that inhibit or activate the enzyme’s activity . This binding can lead to changes in the enzyme’s conformation, affecting its ability to catalyze biochemical reactions . Isoquinolin-8-yl trifluoromethanesulfonate can also influence gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Isoquinolin-8-yl trifluoromethanesulfonate change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that Isoquinolin-8-yl trifluoromethanesulfonate remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of Isoquinolin-8-yl trifluoromethanesulfonate vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At high doses, Isoquinolin-8-yl trifluoromethanesulfonate can exhibit toxic effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
Isoquinolin-8-yl trifluoromethanesulfonate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes . The compound can affect the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux . These interactions can have downstream effects on cellular energy production, biosynthesis, and other metabolic functions .
Transport and Distribution
Within cells and tissues, Isoquinolin-8-yl trifluoromethanesulfonate is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of Isoquinolin-8-yl trifluoromethanesulfonate are critical for its biological activity and efficacy .
Subcellular Localization
Isoquinolin-8-yl trifluoromethanesulfonate exhibits specific subcellular localization, which affects its activity and function . The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and its role in cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
Isoquinolin-8-yl trifluoromethanesulfonate can be synthesized through several methods. One common approach involves the reaction of isoquinoline with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction typically occurs at room temperature and yields the desired product with high purity.
Industrial Production Methods
In industrial settings, the production of isoquinolin-8-yl trifluoromethanesulfonate may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield of the compound. The use of advanced purification techniques, such as chromatography, helps in obtaining the compound with the desired purity levels.
化学反应分析
Types of Reactions
Isoquinolin-8-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction Reactions: It can also undergo reduction reactions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions typically occur under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield isoquinoline derivatives with various functional groups, while oxidation and reduction reactions produce different oxidized or reduced forms of the compound.
相似化合物的比较
Similar Compounds
Isoquinoline: The parent compound of isoquinolin-8-yl trifluoromethanesulfonate, used in the synthesis of various derivatives.
Trifluoromethanesulfonic Anhydride: A reagent used in the synthesis of isoquinolin-8-yl trifluoromethanesulfonate.
Isoquinolin-8-yl Methanesulfonate: A similar compound with a methanesulfonate group instead of a trifluoromethanesulfonate group.
Uniqueness
Isoquinolin-8-yl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts high reactivity and stability to the compound. This makes it a valuable reagent in organic synthesis and various scientific applications.
属性
IUPAC Name |
isoquinolin-8-yl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-9-3-1-2-7-4-5-14-6-8(7)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWALAZWDGYMEJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901180056 | |
| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 8-isoquinolinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901180056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086392-54-2 | |
| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 8-isoquinolinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086392-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 8-isoquinolinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901180056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-Methylpropyl)amino]acetamide hydrochloride](/img/structure/B1452242.png)
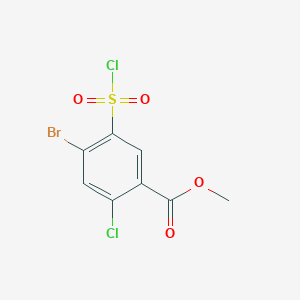
![1-[1-(2-Methoxyethyl)piperidin-3-YL]-N-methylmethanamine](/img/structure/B1452249.png)
![methyl 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B1452250.png)
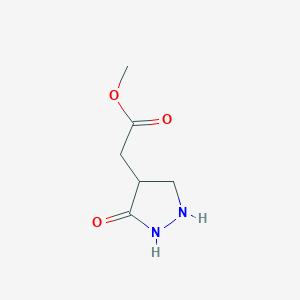
![1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1452252.png)
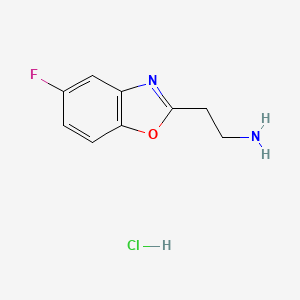

![4-(3,4-Dihydroxyphenyl)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-3-ium chloride](/img/structure/B1452257.png)
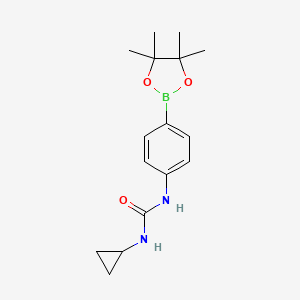
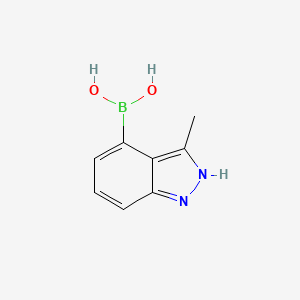
![4-[3-(4-Methylpiperidin-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B1452261.png)
![Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate](/img/structure/B1452262.png)
